Methyl 3-(2-iodoanilino)but-2-enoate
Description
Properties
CAS No. |
128942-80-3 |
|---|---|
Molecular Formula |
C11H12INO2 |
Molecular Weight |
317.12 g/mol |
IUPAC Name |
methyl 3-(2-iodoanilino)but-2-enoate |
InChI |
InChI=1S/C11H12INO2/c1-8(7-11(14)15-2)13-10-6-4-3-5-9(10)12/h3-7,13H,1-2H3 |
InChI Key |
FIIIRCYCDMHVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)NC1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-iodo group in the target compound contrasts with electron-donating groups (e.g., 4-ethoxy in ) or bulky aromatic substituents (e.g., 4-benzyloxy in ). Iodo’s electron-withdrawing nature may reduce nucleophilicity at the anilino nitrogen compared to ethoxy derivatives, affecting subsequent cyclization or coupling reactions .
- Synthesis : Solvent-free InBr₃ catalysis (used for 4-ethoxy analog ) offers advantages in yield and environmental impact compared to traditional methods requiring benzene or Dean-Stark traps .
Crystallographic and Hydrogen-Bonding Trends
Table 2: Crystallographic Data for Selected Compounds
Key Observations :
- The planar enamino ester backbone (common to β-enamino esters) facilitates π-stacking and hydrogen bonding. For example, the 4-ethoxy derivative forms N–H⋯O bonds with ester carbonyls, stabilizing its crystal lattice .
Spectroscopic and Analytical Data
Table 3: NMR and Chromatographic Comparisons
Key Observations :
- The benzyloxy derivative’s NMR signals at δ 5.91 (q, 1H) and δ 2.20 (d, 3H) align with typical enamino ester protons, while the iodo analog’s ¹H-NMR would likely show deshielding effects near the iodine atom .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(2-iodoanilino)but-2-enoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves condensation between 2-iodoaniline and a methyl-substituted enoate precursor (e.g., methyl acrylate derivatives) under basic or catalytic conditions. Optimization strategies include:
- Catalyst selection : Use of Pd/C or K₂CO₃ to enhance coupling efficiency .
- Temperature control : Reactions at 60–80°C minimize side products like hydrolysis intermediates .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of the iodoaniline moiety .
- Yield data : Typical yields range from 45% to 68%, depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR reveals key peaks: δ 7.2–7.8 ppm (aromatic protons from 2-iodoaniline), δ 5.6–6.2 ppm (enone protons), and δ 3.7 ppm (methyl ester) .
- IR spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm ester and anilino groups .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 335.98 (calculated for C₁₁H₁₁INO₂) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Building block for heterocycles : The enone system participates in cycloaddition reactions to form pyridine or pyrrole derivatives .
- Enzyme inhibition studies : The iodine substituent enhances binding affinity to halogen-bonding enzyme pockets .
- Crystallography : Its planar structure facilitates crystal packing analysis for hydrogen-bonding studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?
- Methodological Answer :
- Software tools : SHELXL (for refinement) and ORTEP-3 (for visualization) analyze intermolecular interactions .
- Graph-set analysis : Assign R₂²(8) motifs to N-H···O=C hydrogen bonds and C-I···π interactions .
- Case study : Discrepancies in bond lengths (e.g., N-H = 1.8–2.1 Å) may arise from temperature-dependent disorder; low-temperature (100 K) data collection reduces thermal motion artifacts .
Q. What computational methods are suitable for predicting the reactivity of the enone moiety in this compound?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G(d,p) models predict electrophilic addition at the β-carbon of the enone .
- Frontier molecular orbitals (FMOs) : LUMO localization on the enone system guides nucleophilic attack pathways .
- Solvent effects : COSMO-RS simulations account for solvation in polar solvents, aligning with experimental kinetic data .
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Statistical analysis : Use ANOVA to compare IC₅₀ values across studies, controlling for variables like cell line (e.g., HEK293 vs. HeLa) .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed esters) that may confound bioactivity results .
- Structural analogs : Compare with methyl 3-(4-ethoxyanilino)but-2-enoate to isolate iodine-specific effects .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during enolate formation .
- Chromatography : Chiral HPLC with amylose-based columns achieves >99% ee .
- Kinetic resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., using Candida antarctica lipase B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
